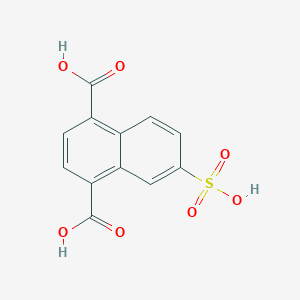
6-Sulfonaphthalene-1,4-dicarboxylic acid
Overview
Description
6-Sulfonaphthalene-1,4-dicarboxylic acid is a chemical compound with the molecular formula C12H8O7S. It is used in various scientific research applications due to its unique properties. This compound is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .
Mechanism of Action
Target of Action
It is commonly employed in organic synthesis and as a building block for designing functional materials, such as dyes and pharmaceuticals .
Mode of Action
It is known to possess diverse applications due to its unique properties .
Pharmacokinetics
The compound is a white or off-white crystalline solid that is soluble in common solvents such as alcohols, ketones, and esters . It has poor water solubility .
Result of Action
It is known to be used in the synthesis of optically active compounds, the development of polymers with special functions, and as an intermediate in the preparation of other organic compounds .
Action Environment
The action, efficacy, and stability of 6-Sulfonaphthalene-1,4-dicarboxylic acid can be influenced by environmental factors . It should be stored at room temperature, protected from light and moisture . During use, appropriate personal protective equipment should be worn to avoid contact with skin, eyes, and respiratory tract .
Preparation Methods
The synthesis of 6-Sulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation of naphthalene followed by carboxylation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and carbon dioxide for carboxylation. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
6-Sulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include sulfuric acid for sulfonation, carbon dioxide for carboxylation, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Sulfonaphthalene-1,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the design of functional materials.
Biology: The compound is employed in the development of dyes and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial materials.
Comparison with Similar Compounds
6-Sulfonaphthalene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid:
2,6-Dicarboxynaphthalene: This compound has two carboxylic acid groups on a naphthalene ring but does not have a sulfonic acid group.
The presence of the sulfonic acid group in this compound makes it unique and provides additional reactivity and functionality compared to similar compounds.
Properties
IUPAC Name |
6-sulfonaphthalene-1,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7S/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10/h1-5H,(H,13,14)(H,15,16)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXLPXBXYWKJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
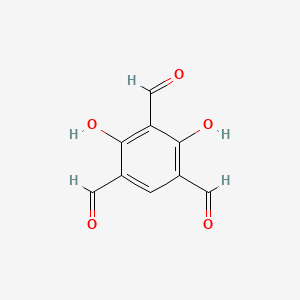
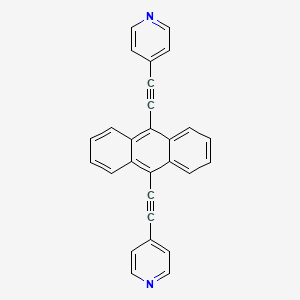
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
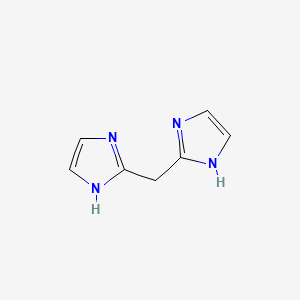
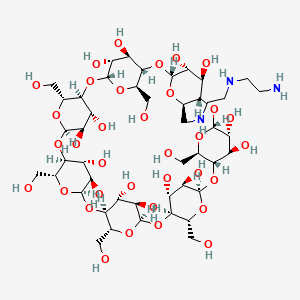
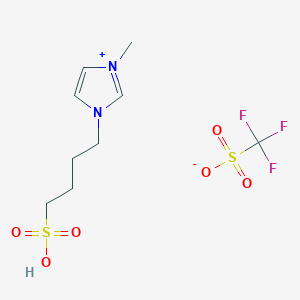
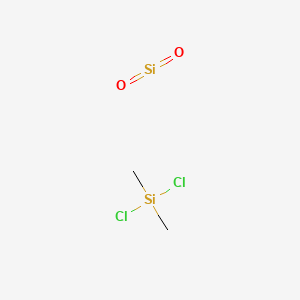
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
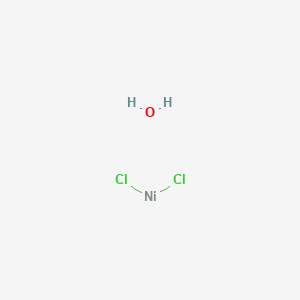
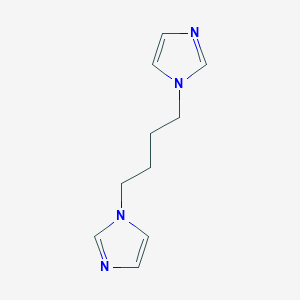
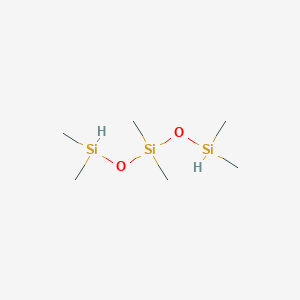
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

